4-(4-Amino-2-fluorophenyl)butanenitrile
Overview
Description
This compound is a nitrile derivative of 4-amino-2-fluorophenyl, which is a common intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-fluorophenyl)butanenitrile typically involves the reaction of 4-amino-2-fluorobenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-fluorophenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles and amines.
Scientific Research Applications
4-(4-Amino-2-fluorophenyl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-2-chlorophenyl)butanenitrile
- 4-(4-Amino-2-bromophenyl)butanenitrile
- 4-(4-Amino-2-methylphenyl)butanenitrile
Uniqueness
4-(4-Amino-2-fluorophenyl)butanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
4-(4-Amino-2-fluorophenyl)butanenitrile is a nitrile derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-amino-2-fluorobenzonitrile with butyl bromide in the presence of a base such as potassium carbonate, under reflux conditions. The product is purified through recrystallization. This compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which can lead to diverse products depending on the reagents and conditions used.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or bind to receptors, influencing various biological pathways. The fluorine atom enhances the stability of the compound and alters its interaction with biological targets, potentially increasing its efficacy in therapeutic applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, fluorinated derivatives have shown significant inhibitory effects on solid tumor cells. In vitro assays revealed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. For example, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, showcasing the potential for selective inhibition in cancer therapy . The mechanism involves promoting apoptosis and cell cycle arrest in cancer cells, which contributes to their antitumor activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | IC50 (µM) | Target Enzyme | Notes |
---|---|---|---|
4-(4-Amino-2-chlorophenyl)butanenitrile | 1.30 | HDAC3 | Similar inhibitory profile |
4-(4-Amino-2-bromophenyl)butanenitrile | TBD | TBD | Under investigation |
4-(4-Amino-2-methylphenyl)butanenitrile | TBD | TBD | Under investigation |
Case Studies
- In Vitro Studies : A study assessed the antiproliferative activity of several fluorinated compounds against HepG2 liver cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell growth compared to controls .
- In Vivo Studies : In xenograft models, related compounds demonstrated substantial tumor growth inhibition rates, suggesting that these derivatives could be developed into effective cancer therapies .
Properties
IUPAC Name |
4-(4-amino-2-fluorophenyl)butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-10-7-9(13)5-4-8(10)3-1-2-6-12/h4-5,7H,1-3,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFQHZPBOSNDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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